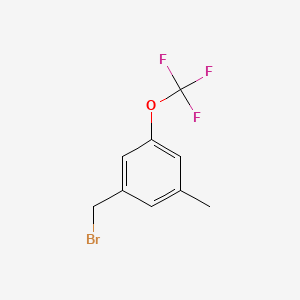

3-Methyl-5-(trifluoromethoxy)benzyl bromide

Beschreibung

BenchChem offers high-quality 3-Methyl-5-(trifluoromethoxy)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethoxy)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJCQRHFOGJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206650 | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-55-8 | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzyl bromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct peer-reviewed literature on this specific isomer, this document synthesizes information from chemical supplier data and extrapolates from established chemical principles and the known properties of structurally related analogs.

Molecular Structure and Physicochemical Properties

3-Methyl-5-(trifluoromethoxy)benzyl bromide is an aromatic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethoxy group, and a bromomethyl group at positions 3, 5, and 1, respectively.

The trifluoromethoxy (-OCF₃) group is a key feature, imparting unique electronic properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is also lipophilic, a combination of properties highly valued in drug design for enhancing metabolic stability and cell permeability.[1] The methyl group (-CH₃) is a weak electron-donating group. The interplay of these substituents at the meta positions influences the reactivity of the benzylic bromide.

Table 1: Physicochemical Properties of 3-Methyl-5-(trifluoromethoxy)benzyl bromide

| Property | Value | Source |

| CAS Number | 916420-55-8 | [2][3][4][5] |

| Molecular Formula | C₉H₈BrF₃O | |

| Molecular Weight | 269.06 g/mol | |

| SMILES | FC(F)(F)OC1=CC(C)=CC(CBr)=C1 | |

| MDL Number | MFCD08741403 |

Proposed Synthesis and Methodology

Conceptual Synthetic Workflow

The proposed synthesis involves three key transformations:

-

Introduction of the Trifluoromethoxy Group: Conversion of a phenolic hydroxyl group into a trifluoromethoxy group.

-

Reduction of the Nitro Group: Transformation of the nitro group to an amino group, which can then be removed.

-

Benzylic Bromination: Selective bromination of the methyl group on the aromatic ring.

Caption: Proposed multi-step synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethoxy)benzene

This step would involve the conversion of the hydroxyl group of 3-methyl-5-nitrophenol to a trifluoromethoxy group. This can be a challenging transformation, but methods have been developed for the trifluoromethoxylation of phenols.

-

Rationale: Direct trifluoromethoxylation of phenols can be achieved using various reagents, though it often requires specific catalysts and conditions.

Step 2: Synthesis of 3-Methyl-5-(trifluoromethoxy)aniline

The nitro group of 1-methyl-3-nitro-5-(trifluoromethoxy)benzene would be reduced to an amine.

-

Protocol:

-

Dissolve 1-methyl-3-nitro-5-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Filter off the catalyst and concentrate the filtrate to yield the aniline derivative.

-

Step 3: Synthesis of 3-Methyl-5-(trifluoromethoxy)benzene (3-(Trifluoromethoxy)toluene)

The amino group of 3-methyl-5-(trifluoromethoxy)aniline would be removed via a Sandmeyer-type deamination reaction.

-

Protocol:

-

Dissolve the aniline in an aqueous acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Add hypophosphorous acid (H₃PO₂) to the diazonium salt solution and allow the reaction to proceed to completion.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

-

Step 4: Synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide

The final step is the benzylic bromination of 3-methyl-5-(trifluoromethoxy)benzene. This is a radical substitution reaction.

-

Protocol:

-

Dissolve 3-methyl-5-(trifluoromethoxy)benzene in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Reactivity and Mechanistic Insights

The reactivity of 3-Methyl-5-(trifluoromethoxy)benzyl bromide is primarily dictated by the lability of the C-Br bond at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions.

Electronic Effects of Substituents

The presence of both an electron-donating group (methyl) and a strongly electron-withdrawing group (trifluoromethoxy) at the meta positions to the bromomethyl group creates a unique electronic environment.

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating by resonance (+R). Overall, it deactivates the benzene ring towards electrophilic aromatic substitution and influences the stability of charged intermediates.

-

Methyl Group (-CH₃): This group is weakly electron-donating through induction (+I) and hyperconjugation.

In nucleophilic substitution reactions that proceed via an Sₙ1 mechanism, the rate-determining step is the formation of a benzyl carbocation. An electron-withdrawing group like -OCF₃ would destabilize this carbocation, potentially slowing down the reaction rate compared to unsubstituted benzyl bromide. Conversely, in an Sₙ2 reaction, the electron-withdrawing group can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with a nucleophile. The presence of substituents generally influences the reactivity of benzyl bromides.[6][7]

Typical Reactions

3-Methyl-5-(trifluoromethoxy)benzyl bromide is expected to undergo a variety of nucleophilic substitution reactions, making it a versatile intermediate.

Caption: Expected nucleophilic substitution reactions.

Potential Applications in Research and Development

The unique combination of a reactive benzylic bromide handle and the electronically modifying trifluoromethoxy and methyl groups makes this compound a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This benzyl bromide can be used to introduce the 3-methyl-5-(trifluoromethoxy)benzyl moiety into a larger molecule, which could be a key pharmacophore.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and selectivity of pesticides and herbicides.

-

Materials Science: Fluorinated organic molecules are used in the development of advanced materials such as liquid crystals, polymers, and organic electronics due to their unique properties, including thermal and chemical stability.

Safety and Handling Protocols

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid inhalation of vapors or mist.

-

Prevent contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from moisture.

-

The product may require cold-chain transportation.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]

- Google Patents.

- Google Patents. Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

RSC Advances. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SIOC Journals. Bromination of 3,5-Dialkyloxytoluene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

Beilstein Journals. Search Results. [Link]

-

Khan Academy. Effect of an electron withdrawing group in a benzyl cation. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. [Link]

-

ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Arctom. 3-Methyl-5-(trifluoromethoxy)benzyl bromide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 916420-55-8 Cas No. | 3-Methyl-5-(trifluoromethoxy)benzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. 916420-55-8|3-Methyl-5-(trifluoromethoxy)benzyl bromide| Ambeed [ambeed.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide to the Safe Handling of 3-Methyl-5-(trifluoromethoxy)benzyl Bromide and Related Halogenated Aromatic Compounds

Disclaimer: As of January 2026, a specific, verified Safety Data Sheet (SDS) for 3-Methyl-5-(trifluoromethoxy)benzyl bromide is not publicly available in indexed chemical safety databases. This guide has been compiled by synthesizing data from structurally similar and isomeric compounds, including 4-(Trifluoromethoxy)benzyl bromide, 3-(Trifluoromethyl)benzyl bromide, and the general class of benzyl bromides. The provided information serves as a technical reference for experienced researchers, highlighting the expected hazard profile and necessary safety protocols for this class of reagents. This document is not a substitute for a manufacturer-provided SDS. Researchers must consult the specific SDS accompanying their purchased reagent and perform a risk assessment prior to any experimental work.

Core Principles: Understanding the Reagent Class

Substituted benzyl bromides are a class of organic compounds widely used as alkylating agents in pharmaceutical and materials science research. The presence of the bromomethyl group (-CH₂Br) confers high reactivity, making these compounds valuable synthons. However, this same reactivity is the source of their primary hazards.

Causality of Hazards:

-

Corrosivity & Lachrymatory Effects: Benzyl bromides are potent alkylating agents that can react with nucleophilic residues in biological macromolecules (proteins, DNA). This reactivity leads to rapid tissue damage upon contact. They are also potent lachrymators, meaning they are tear-inducing agents that cause severe irritation to the eyes and mucous membranes of the respiratory tract.[1][2]

-

Moisture Sensitivity: The benzylic carbon-bromine bond is susceptible to hydrolysis. Reaction with water or moisture can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid (HBr), a corrosive gas. This degradation can compromise reagent purity and lead to pressure buildup in sealed containers.[1][3]

Given these intrinsic properties, a self-validating safety protocol is one that assumes the compound is highly corrosive, moisture-sensitive, and a potent lachrymator, mandating rigorous engineering controls and personal protective equipment at all times.

Hazard Identification and GHS Classification (Based on Analogs)

Based on data for closely related compounds, 3-Methyl-5-(trifluoromethoxy)benzyl bromide is expected to fall under the following GHS classifications.

Signal Word: Danger [4]

Pictograms:

-

Corrosion: (GHS05)

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage. This is the primary and most critical hazard.[4]

-

H290: May be corrosive to metals. A likely secondary hazard due to potential degradation and release of HBr.

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols will irritate the respiratory tract.[1][3]

Precautionary Statements (P-Statements) - Abridged:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor.

-

-

Storage:

-

P405: Store locked up.[4]

-

Physicochemical Data of Analog Compounds

The following table summarizes key physical and chemical properties of related compounds. This data is for reference only and illustrates the expected properties of this chemical class.

| Property | 4-(Trifluoromethoxy)benzyl bromide | 3-(Trifluoromethoxy)benzyl bromide | 3-(Trifluoromethyl)benzyl Bromide | General Benzyl Bromide |

| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃O | C₈H₆BrF₃ | C₇H₇Br |

| Molecular Weight | 255.03 g/mol | 255.03 g/mol [5] | 239.04 g/mol | 171.03 g/mol [1] |

| Appearance | Liquid or Low Melting Solid | Clear colourless to light yellow liquid[4] | Colorless to Almost colorless clear liquid | - |

| Boiling Point | 82-84 °C @ 13 hPa | 133 °C (lit.)[4] | - | - |

| Density | 1.594 g/cm³ @ 25 °C | 1.572 g/cm³[4] | - | - |

| Flash Point | 94.4 °C | 89 °C (lit.)[4] | - | 86 °C |

| Sensitivity | Moisture sensitive[1] | Lachrymatory[5] | - | Light and Moisture sensitive[1][3] |

Experimental Protocols: Safe Handling & Storage

Adherence to a strict, multi-layered safety protocol is non-negotiable when handling this class of reagents.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to prevent any physical contact or inhalation.

-

Workflow Mandate: All manipulations, including weighing, dispensing, and reaction quenching, MUST be performed inside a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[4] Standard safety glasses are insufficient.

-

Hand Protection: Wear heavy-duty nitrile or butyl rubber gloves. A double-gloving strategy (two pairs of nitrile gloves) is highly recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination.[1]

-

Body Protection: A flame-resistant laboratory coat is mandatory. For larger quantities (>10g), a chemically resistant apron and sleeves are required.[4] Ensure clothing is fully buttoned.

-

Caption: Core Engineering and PPE Requirements.

Storage Protocol

Improper storage is a common cause of reagent degradation and laboratory incidents.

-

Container Integrity: Store in the original manufacturer's container, which is designed for chemical compatibility. Ensure the container is tightly closed.[1][4]

-

Atmosphere: For long-term storage, flushing the container headspace with an inert gas like argon or nitrogen is best practice to mitigate moisture interaction.

-

Location: Store in a cool, dry, and well-ventilated area.[6][7] The reagent should be kept in a designated, locked corrosives cabinet away from incompatible materials.[6]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and water/moisture.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure Protocol

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Caption: Emergency Response Workflow for Personal Exposure.

Spill & Fire Response

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation. Do not breathe vapors.

-

Wearing full PPE, cover the spill with an inert absorbent material like Chemizorb®, vermiculite, or dry sand.

-

Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1]

-

Do not allow the material to enter drains or waterways.[3]

-

-

Firefighting Measures:

-

This class of compound is typically combustible but not highly flammable.[1]

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[4][9]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]

-

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, away from light).

-

Conditions to Avoid: Avoid moisture, strong heating, and exposure to light.[1] Intense heating can cause vapors to form explosive mixtures with air.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[6]

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases such as carbon oxides (CO, CO₂), hydrogen bromide (HBr), and potentially hydrogen fluoride (HF).[9]

Toxicological and Ecological Information

-

Toxicological Data: Specific toxicological data for 3-Methyl-5-(trifluoromethoxy)benzyl bromide is not available. However, the primary toxicological effect is severe corrosion. Ingestion is contraindicated for gastric lavage due to the risk of esophageal or stomach perforation.[8] The material is destructive to the tissues of mucous membranes and the upper respiratory tract.[9] No ingredients are listed as probable or confirmed carcinogens by IARC, NTP, or OSHA for the analog compounds.

-

Ecological Data: Ecotoxicity data is largely unavailable.[4] As a standard precaution for halogenated organic compounds, do not allow the product or its waste to enter drains, soil, or waterways.

References

-

SAFETY DATA SHEET for 4-(Trifluoromethoxy)benzyl bromide. Sigma-Aldrich.

-

3-(Trifluoromethoxy)benzyl bromide SDS. ECHEMI.

-

SAFETY DATA SHEET for 3-(Trifluoromethyl)benzyl Bromide. TCI Chemicals.

-

SAFETY DATA SHEET for 2-Methyl-3-(trifluoromethyl)benzyl bromide. Fisher Scientific.

-

SAFETY DATA SHEET for 3-(Trifluoromethyl)benzyl bromide. Fisher Scientific.

-

Benzyl-Bromide - Safety Data Sheet. Sigma-Aldrich.

-

BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.

-

SAFETY DATA SHEET for 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene. Thermo Fisher Scientific.

-

SAFETY DATA SHEET for Benzyl bromide. Sigma-Aldrich (2024).

-

SAFETY DATA SHEET for Benzyl bromide. Fisher Scientific.

-

China 3-(Trifluoromethoxy)benzyl bromide(CAS# 50824-05-0) Manufacturer and Supplier. LookChem.

-

4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet. SynQuest Labs.

-

3,5-Bis(trifluoromethyl)benzyl bromide 97%. Sigma-Aldrich.

-

3-Bromo-5-(trifluoromethyl)benzyl bromide. PubChem.

-

3-(Trifluoromethyl)benzyl Bromide. Tokyo Chemical Industry UK Ltd.

-

SAFETY DATA SHEET for Benzyl bromide. Fisher Scientific (Acros Organics).

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. nj.gov [nj.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. China 3-(Trifluoromethoxy)benzyl bromideï¼CAS# 50824-05-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

Harnessing the Trifluoromethoxy Group for Enhanced Metabolic Stability in Drug Discovery

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Trifluoromethyl, The Rise of the OCF₃ Moiety

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of drug design, pivotal for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For decades, the trifluoromethyl (-CF₃) group has been the workhorse for enhancing metabolic stability, largely by replacing metabolically labile methyl groups or hydrogen atoms.[3][4] However, its close relative, the trifluoromethoxy (-OCF₃) group, is emerging as a uniquely powerful moiety. It not only confers significant metabolic robustness but also offers distinct advantages in modulating physicochemical properties like lipophilicity and membrane permeability.[1][5]

This guide provides an in-depth exploration of the metabolic stability of trifluoromethoxy-containing molecules. Moving beyond theoretical principles, we will delve into the mechanistic underpinnings of this stability, present detailed, field-proven experimental protocols for its assessment, and offer actionable insights for its strategic deployment in drug discovery programs. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to confidently leverage the -OCF₃ group to design more durable and efficacious drug candidates.

The Physicochemical Rationale for Stability: Why the -OCF₃ Group Works

The remarkable metabolic stability conferred by the trifluoromethoxy group is not coincidental; it is a direct consequence of its unique electronic and physical properties. Understanding this causality is critical for its effective application.

-

Potent Inductive Effect: The -OCF₃ group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. This powerful inductive effect significantly lowers the electron density of an attached aromatic ring.[6] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate their attack on electron-rich aromatic systems. By deactivating the ring, the -OCF₃ group makes it a less favorable substrate for oxidative metabolism.[5][7] This stands in stark contrast to the electron-donating methoxy (-OCH₃) group, which activates the ring and provides a readily accessible site for O-dealkylation.[7]

-

The Strength of the C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5] This inherent strength makes the trifluoromethoxy group itself highly resistant to direct enzymatic cleavage.

-

Lipophilicity and Permeability: The -OCF₃ group substantially increases a molecule's lipophilicity, often more so than the -CF₃ group.[5] This property can enhance membrane permeability, facilitating passage across biological barriers like the gut wall or the blood-brain barrier. This was a key factor in the design of Riluzole, an amyotrophic lateral sclerosis drug, where the -OCF₃ group aids in brain penetration and confers metabolic stability, improving its bioavailability and half-life.[1]

Assessing Metabolic Stability: Self-Validating In Vitro Protocols

Empirical data is the ultimate arbiter of metabolic stability. The following protocols describe robust, self-validating systems for quantifying the metabolic fate of your trifluoromethoxy-containing compounds. The choice between them depends on the stage of your research, with the microsomal assay serving as an excellent primary screen and the hepatocyte assay providing a more physiologically relevant, comprehensive picture.

Experimental Protocol 1: The Liver Microsomal Stability Assay

This assay is the industry standard for high-throughput screening of metabolic stability. It quantifies the rate of disappearance of a parent compound in the presence of a concentrated source of Phase I drug-metabolizing enzymes, primarily CYPs.[3][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.[3][7]

Materials & Equipment:

-

Pooled Human Liver Microsomes (HLMs)

-

Test Compound & Positive Controls (e.g., Testosterone, Verapamil)

-

NADPH Regenerating System (Cofactor for CYP activity)

-

Phosphate Buffer (pH 7.4)

-

96-well incubation plates and sealing mats

-

Incubator/shaker (37°C)

-

LC-MS/MS system for quantitative analysis

-

Cold Acetonitrile with Internal Standard (for reaction termination)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in buffer.

-

On ice, thaw the pooled HLMs and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep all enzyme and cofactor solutions on ice until use.

-

-

Incubation Setup:

-

In a 96-well plate, add the diluted HLM solution to each well designated for a time point.

-

Add the test compound working solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

-

-

Reaction Initiation & Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 starting point for the first time point.

-

Immediately withdraw an aliquot from the T=0 wells and quench the reaction by adding it to a separate plate containing cold acetonitrile with an internal standard.

-

Incubate the reaction plate at 37°C with gentle shaking.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), repeat the sampling and quenching process.[7]

-

-

Sample Processing & Analysis:

Data Analysis & Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the initial linear portion of this curve is the rate constant, k.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) [7]

A longer half-life and lower intrinsic clearance value signify greater metabolic stability.[3]

Diagram: In Vitro Metabolic Stability Assay Workflow

Caption: A generalized workflow for conducting an in vitro metabolic stability assay.

Quantitative Data Summary: Illustrating the OCF₃ Advantage

To contextualize the impact of the trifluoromethoxy group, the following table presents hypothetical but representative data from a human liver microsomal stability assay. It compares a parent molecule with three different substituents at a potential metabolic hotspot.

| Compound ID | Substituent | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Interpretation |

| CMPD-H | -H | 15 | 46.2 | Metabolically Labile |

| CMPD-OCH₃ | -OCH₃ | 8 | 86.6 | Very High Clearance (O-dealkylation) |

| CMPD-OCF₃ | -OCF₃ | > 120 | < 5.8 | Metabolically Stable |

This data clearly illustrates the protective effect of the -OCF₃ group, which dramatically increases the half-life and reduces clearance compared to both the unsubstituted and the methoxy-substituted analogs.

Strategic Considerations and Advanced Concepts

While incorporating an -OCF₃ group is a powerful primary strategy, a holistic approach to optimizing metabolic stability is essential for success.

-

Metabolic Switching: Blocking a primary metabolic site with an -OCF₃ group can sometimes unmask a previously minor metabolic pathway.[3] Therefore, it is crucial to perform metabolite identification studies, even for compounds that appear stable, to understand the complete biotransformation profile.

-

Positional Optimization: The placement of the -OCF₃ group is critical. A "fluorine scan," where the group is moved to different positions on a scaffold, can be an effective strategy to empirically determine the optimal location for blocking metabolism without compromising target potency.[9]

-

Deuteration Synergy: For molecules with multiple potential metabolic liabilities, combining an -OCF₃ group at one site with deuteration at another can be a highly effective strategy. The kinetic isotope effect of replacing a C-H bond with a stronger C-D bond can slow metabolism at the deuterated position, complementing the electronic protection afforded by the trifluoromethoxy group.[10]

Conclusion: A Validated Tool for Building Robust Drug Candidates

The trifluoromethoxy group has firmly established itself as more than just an alternative to the trifluoromethyl group; it is a distinct and powerful tool in the medicinal chemist's arsenal. Its ability to profoundly enhance metabolic stability by deactivating aromatic systems and resisting enzymatic cleavage is a direct result of its fundamental physicochemical properties.[1][5] By leveraging this understanding and applying robust, systematic in vitro assays like the ones detailed in this guide, drug discovery teams can make informed decisions, mitigate downstream attrition, and ultimately design more resilient and effective therapeutic agents. The strategic incorporation of the -OCF₃ group is a validated approach to building durability into drug candidates from the earliest stages of development.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. ResearchGate. [Link]

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Formation of a Grignard Reagent from 3-Methyl-5-(trifluoromethoxy)benzyl bromide

An Application Note for the Synthesis of (3-Methyl-5-(trifluoromethoxy)benzyl)magnesium bromide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (3-Methyl-5-(trifluoromethoxy)benzyl)magnesium bromide. Grignard reagents are among the most powerful tools in synthetic organic chemistry for carbon-carbon bond formation.[1][2] The target substrate, 3-Methyl-5-(trifluoromethoxy)benzyl bromide, presents unique challenges due to its benzylic nature, which predisposes it to side reactions, and the presence of a potent electron-withdrawing trifluoromethoxy group, which can affect reagent stability and formation. This guide details the underlying mechanistic considerations, a robust and validated experimental protocol, methods for reagent quantification, and critical safety procedures tailored to this specific transformation. The protocols herein are designed for researchers in academic and industrial settings, particularly those in drug development and materials science.

Introduction and Scientific Context

The preparation of organomagnesium halides, or Grignard reagents, has been a cornerstone of organic synthesis for over a century.[1] Their utility lies in the umpolung (polarity reversal) they impart on the attached carbon atom, transforming it from an electrophile (in the alkyl/aryl halide) into a potent nucleophile.[3] Benzylic Grignard reagents are particularly valuable intermediates, but their synthesis is often complicated by a major side reaction: Wurtz-type homocoupling, where the newly formed Grignard reagent undergoes an SN2 reaction with the starting benzyl halide.[4]

The substrate , 3-Methyl-5-(trifluoromethoxy)benzyl bromide, introduces further complexity. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the rate of formation and the stability of the final Grignard reagent. The literature on analogous trifluoromethyl (-CF3) substituted Grignard reagents highlights significant safety concerns, including highly exothermic decompositions and potential detonations, necessitating meticulous procedural control.[5][6][7] This application note addresses these challenges by providing a protocol optimized for initiation, controlled addition, and minimization of side products, ensuring a reliable and safe synthesis.

Mechanism and Key Experimental Considerations

The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal.[8] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the alkyl halide, forming a radical anion which then collapses to form the organomagnesium species.

Key Considerations for this Substrate:

-

Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. This layer must be removed or bypassed. Several methods exist, including mechanical (crushing/grinding), chemical (iodine, 1,2-dibromoethane), or the use of specialized activators.[4][8][9] For this challenging substrate, pre-activation is critical.

-

Solvent Selection: Anhydrous ethereal solvents are essential. They are aprotic and solvate the magnesium center, stabilizing the Grignard reagent through coordination.

-

Diethyl Ether (Et2O): Traditional solvent, its low boiling point (34.6 °C) allows for gentle reflux, but can be insufficient for difficult initiations.

-

Tetrahydrofuran (THF): A more polar ether with a higher boiling point (66 °C).[10] Its superior solvating ability often facilitates the formation of more challenging Grignard reagents and is the recommended solvent for this protocol.[4][10]

-

-

Wurtz Homocoupling: This is the primary side reaction for benzylic halides.[4] To minimize it, the concentration of the benzyl bromide in the reaction flask must be kept low. This is achieved by the slow, controlled addition of a dilute solution of the halide to the magnesium suspension.

-

Thermal Management: The reaction is highly exothermic.[11][12] Furthermore, trifluoromethylated aromatic Grignard reagents have been shown to be thermally unstable, with a risk of runaway decomposition.[5][7] It is imperative to maintain a controlled temperature and have a cooling bath ready at all times. The concentration of the final reagent should also be kept moderate (e.g., ≤0.5 M) to enhance stability.[5]

Reaction Scheme

Caption: Overall reaction for the synthesis of the target Grignard reagent.

Detailed Experimental Protocol

This protocol is designed for a ~50 mmol scale. Adjust quantities as needed, but do not significantly increase the concentration without a thorough safety review.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity/Notes |

| 3-Methyl-5-(trifluoromethoxy)benzyl bromide | 283.08 | 50.0 | 14.15 g | >97% |

| Magnesium Turnings | 24.31 | 60.0 (1.2 eq) | 1.46 g | ≥99.5%, fresh bottle recommended |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~150 mL | Anhydrous, <50 ppm H₂O, freshly distilled or from solvent system |

| Iodine (I₂) | 253.81 | ~1-2 crystals | ~25 mg | For activation |

| 1,2-Dibromoethane (DBE) | 187.86 | ~0.5 mmol | ~65 µL (0.065 mL) | Optional activator, use with caution |

Equipment Setup

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

250 mL pressure-equalizing dropping funnel

-

Nitrogen or Argon gas inlet and bubbler

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Glassware must be oven- or flame-dried immediately before use to ensure it is completely free of moisture.[4][8]

Caption: Standard apparatus for Grignard reagent synthesis under inert atmosphere.

Step-by-Step Procedure

PART A: Magnesium Activation and Reaction Setup

-

Glassware Preparation: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

-

Magnesium Addition: Place the magnesium turnings (1.46 g) and a magnetic stir bar into the 500 mL flask.

-

Activation:

-

Method 1 (Iodine): Add one or two small crystals of iodine. The flask may be gently warmed. The purple color of the iodine vapor will fade as it reacts with the magnesium surface.

-

Method 2 (Mechanical): Vigorously stir the dry magnesium turnings under inert gas for several hours to abrade the surface. This is a very effective, though slower, activation method.[4]

-

Method 3 (1,2-Dibromoethane): Add ~25 mL of anhydrous THF to the magnesium. Using a syringe, add 1,2-dibromoethane (65 µL). Gentle warming and stirring should lead to bubbling (ethane gas evolution) as the magnesium surface is activated. Wait for this bubbling to subside.[8]

-

-

Solvent Addition: Once the magnesium is activated, add an additional 25 mL of anhydrous THF to the flask to ensure the turnings are well-covered.

PART B: Grignard Reagent Formation

-

Prepare Substrate Solution: In a separate dry flask, dissolve the 3-Methyl-5-(trifluoromethoxy)benzyl bromide (14.15 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Initiation: Add a small portion (~5 mL) of the substrate solution from the dropping funnel to the stirred magnesium suspension.

-

Confirmation of Initiation: The reaction has initiated when a gentle exotherm is observed (a temperature rise of a few degrees) and the solution becomes cloudy and greyish. You may also see localized bubbling at the magnesium surface. If no initiation is observed after 5-10 minutes, gentle warming with a heat gun or a warm water bath may be required. Do not proceed until initiation is confirmed.

-

Controlled Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining substrate solution from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the THF solvent. This typically takes 60-90 minutes. A rapid addition will favor Wurtz coupling and risks a dangerous runaway reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (to maintain reflux) for an additional 1-2 hours until most of the magnesium has been consumed. The final solution should appear as a dark grey to brown, heterogeneous mixture.

-

Cooling and Storage: Allow the solution to cool to room temperature. For storage, let the remaining magnesium solids settle and transfer the supernatant solution via cannula to a dry, inert gas-flushed storage flask. The reagent is sensitive to air and moisture and should be used as soon as possible.

Quantification by Titration

It is essential to determine the exact concentration of the Grignard reagent before use. The iodine-based titration developed by Knochel is a reliable method.[13]

Titration Protocol

-

Prepare Titration Flask: In a flame-dried vial under an inert atmosphere, dissolve iodine (I₂) (approx. 100 mg, accurately weighed) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF. This solution will be dark brown.

-

Cooling: Cool the iodine solution to 0 °C in an ice bath.

-

Titration: Using a 1.0 mL syringe, slowly add the prepared Grignard reagent dropwise to the stirred iodine solution. The initial Grignard solution will be consumed by the iodine.

-

Endpoint: The endpoint is reached when the dark brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[13]

-

Calculation:

-

Moles of I₂ = (Mass of I₂ used) / 253.81 g/mol

-

The stoichiometry is 1:1 (RMgX + I₂ → RI + MgXI).

-

Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard solution added in L)

-

-

Repeat the titration at least once more and average the results for accuracy.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | 1. Inactive magnesium (oxide layer).2. Wet glassware or solvent.3. Unreactive starting halide. | 1. Re-activate magnesium using a small amount of 1,2-dibromoethane or by crushing a few turnings with a glass rod.2. Ensure all equipment is rigorously dried and use fresh anhydrous solvent.3. This is unlikely for a benzyl bromide, but sonication can sometimes help initiate stubborn reactions.[14] |

| Low yield of Grignard reagent | 1. Significant Wurtz homocoupling.2. Incomplete reaction.3. Reaction with atmospheric moisture/O₂. | 1. Ensure very slow addition of a dilute halide solution. Maintain gentle reflux, do not overheat.2. Allow for a longer reaction time after addition is complete.3. Check for leaks in the inert gas setup. |

| Reaction becomes dark and viscous | Extensive formation of Wurtz coupling byproduct (1,2-bis(3-methyl-5-(trifluoromethoxy)phenyl)ethane). | This indicates the addition rate was too fast. The run may be unsalvageable. For future attempts, decrease the addition rate and ensure the substrate solution is more dilute. |

| Exotherm becomes uncontrollable | Addition rate is too fast. | Immediately stop the addition and apply external cooling with an ice-water or dry ice/acetone bath. Be prepared for emergency shutdown.[11] |

Safety Precautions

Grignard reagent synthesis is a hazardous procedure that requires strict adherence to safety protocols.

-

Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. The reaction itself can generate significant heat. Always conduct the reaction in a certified chemical fume hood.[11][12]

-

Moisture Sensitivity: Grignard reagents react violently with water. Exclude all moisture from the reaction.

-

Runaway Reactions: The primary hazard with this specific substrate is an uncontrolled exotherm.[11] The presence of the -OCF3 group warrants extreme caution.[5][7]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[11][15]

-

Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride.

References

-

Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions. YouTube. Retrieved from [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. ACS Publications. Retrieved from [Link]

-

Organic Chemistry with Victor. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Tian, W. (2010, September 11). Activation of Magnesium for Grignard reaction. Organosynthetic & Organometallic Chemistry Blog. Retrieved from [Link]

-

Various Authors. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

-

Benkeser, R. A., & DeTalvo, W. (1967). Factors governing the reaction of the benzyl Grignard reagent. III. Formation of ortho and para products in reactions with alkyl sulfates via triene intermediates. The Journal of Organic Chemistry, 32(1), 1-5. ACS Publications. Retrieved from [Link]

-

Gong, B., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 690-693. ACS Publications. Retrieved from [Link]

-

Nyman, S., et al. (2011). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 15(4), 850-854. ACS Publications. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction Laboratory Reaction Safety Summary. ACS. Retrieved from [Link]

-

Various Authors. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure. Retrieved from [Link]

-

Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

-

Various Authors. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Chemistry Stack Exchange. Retrieved from [Link]

-

Various Authors. (2025, December 22). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. Reddit. Retrieved from [Link]

-

Emslie Group. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. EPFL. Retrieved from [Link]

- Sun, L., et al. (2006). Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method. Google Patents (CN1749259A).

-

Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

- Kanto Denka Kogyo Co., Ltd. (2016). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Google Patents (US9783476B2).

- Merck & Co., Inc. (2002). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents (US6350915B1).

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Quora. Retrieved from [Link]

-

Eisenstein, O., et al. (2017). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research, 50(3), 548-557. ACS Publications. Retrieved from [Link]

-

Various Authors. (2016, November 18). THF vs ether in Grignard synthesis. Reddit. Retrieved from [Link]

-

University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

Various Authors. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. ResearchGate. Retrieved from [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 257-258, 109983. NIH. Retrieved from [Link]

-

Rieke, R. D., & Bales, S. E. (1979). Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1-Norbornanecarboxylic Acid. Organic Syntheses, 59, 85. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Knochel, P., et al. (2016). Asymmetric Synthesis of Perfluorobutanesulfinamide. Organic Syntheses, 93, 319-333. Retrieved from [Link]

-

Various Authors. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. ResearchGate. Retrieved from [Link]

-

Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]

-

Various Authors. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

-

Begtrup, M. (2010). Titration of a Grignard Reagent Solution. Technical University of Denmark. Retrieved from [Link]

-

Gong, B., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Organic Process Research & Development, 13(4), 690-693. ACS Publications. Retrieved from [Link]

- Knochel, P., & Chemetall Gmbh. (1996). Grignard reagents comprising benzyl-magnesium halide. Google Patents (DE4439003C1).

-

Grellepois, F., et al. (2003). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. European Journal of Organic Chemistry, 2003(12), 2327-2334. Retrieved from [Link]

-

Zhang, T. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. TSI Journals. Retrieved from [Link]

-

Various Authors. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Sciencemadness.org. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. acs.org [acs.org]

- 12. quora.com [quora.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 15. dchas.org [dchas.org]

Application Notes & Protocols: The Strategic Utility of 3-Methyl-5-(trifluoromethoxy)benzyl Bromide in Modern Drug Discovery

Introduction: Unveiling the Potential of a Niche Building Block

In the vast arsenal of chemical reagents available to medicinal chemists, the selection of an appropriate building block is a critical decision that can profoundly influence the trajectory of a drug discovery program. While a survey of current literature does not reveal extensive, specific applications of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, an analysis of its constituent functional groups suggests its significant potential as a valuable scaffold in the synthesis of novel therapeutic agents. This document serves as a forward-looking guide, grounded in established medicinal chemistry principles, to the prospective applications and experimental handling of this promising, yet underexplored, reagent.

The strategic value of 3-Methyl-5-(trifluoromethoxy)benzyl bromide lies in the unique combination of three key structural features:

-

The Benzyl Bromide Moiety: A highly versatile electrophilic group that readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the benzyl scaffold to a wide array of molecular cores containing nucleophilic centers such as phenols, amines, and thiols.

-

The Trifluoromethoxy (-OCF3) Group: A bioisostere of the methoxy group, the trifluoromethoxy substituent is increasingly favored in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving a compound's pharmacokinetic profile.

-

The 3,5-Substitution Pattern: The meta-positioning of the methyl and trifluoromethoxy groups on the phenyl ring provides a specific steric and electronic arrangement that can be exploited to achieve selective interactions with biological targets.

This guide will provide a comprehensive overview of the potential applications of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, detailed protocols for its use in common synthetic transformations, and a discussion of the underlying principles that make it an attractive tool for lead optimization and the development of next-generation therapeutics.

Part 1: The Benzyl Bromide Moiety - A Gateway to Molecular Complexity

The benzyl bromide functional group is a cornerstone of synthetic organic chemistry, prized for its reactivity as a potent alkylating agent. In the context of medicinal chemistry, this reactivity is harnessed to introduce the benzyl group into a wide range of molecular scaffolds, often as a means of exploring the hydrophobic pocket of a target protein or to serve as a linker to other pharmacophoric elements.

The primary mode of reaction for benzyl bromides is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile (Nu:-) attacks the benzylic carbon, displacing the bromide ion, which is a good leaving group. The general scheme for this transformation is depicted below.

Figure 1: General SN2 reaction pathway for 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Common nucleophiles employed in drug synthesis that are suitable for reaction with 3-Methyl-5-(trifluoromethoxy)benzyl bromide include:

-

Phenols (R-OH): To form benzyl ethers.

-

Amines (R-NH2): To form secondary or tertiary amines.

-

Thiols (R-SH): To form thioethers.

-

Carboxylates (R-COO-): To form benzyl esters.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Non-nucleophilic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred, in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

Part 2: The Trifluoromethoxy Group - A Modern Tool for ADME Optimization

The trifluoromethoxy (-OCF3) group has emerged as a highly valuable substituent in contemporary drug design, largely due to its unique electronic properties and its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Implication in Drug Design |

| Lipophilicity (Hansch π) | -0.02 | +1.04 | Increases membrane permeability and can enhance binding to hydrophobic pockets. |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters the pKa of nearby functional groups and can influence metabolic stability. |

| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to oxidative metabolism | Reduces metabolic clearance and can prolong the half-life of a drug. |

| Conformation | Planar | Rotatable, with a larger steric profile | Can be used to fine-tune the conformational preferences of a molecule. |

The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability of a drug candidate. The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group resistant to enzymatic cleavage by cytochrome P450 enzymes, a common metabolic pathway for aryl ethers. This increased stability can lead to improved oral bioavailability and a longer duration of action.

Part 3: Prospective Therapeutic Applications and Target Classes

Given its structural features, 3-Methyl-5-(trifluoromethoxy)benzyl bromide is a prime candidate for use in the synthesis of small molecule inhibitors targeting a variety of protein classes.

1. Kinase Inhibitors: Many kinase inhibitors feature a substituted benzyl group that occupies the hydrophobic region of the ATP-binding pocket. The 3-methyl-5-(trifluoromethoxy)benzyl moiety could serve as a novel substituent in this context, with the -OCF3 group potentially enhancing binding affinity and improving pharmacokinetic properties.

2. G-Protein Coupled Receptor (GPCR) Ligands: The modulation of GPCR activity often involves ligands that make specific hydrophobic and aromatic interactions with the receptor. The defined substitution pattern of this reagent could be used to probe these interactions with high specificity.

3. Nuclear Receptor Modulators: The lipophilic nature of the trifluoromethoxy group makes it well-suited for incorporation into ligands for nuclear receptors, which are often regulated by hydrophobic hormones and other small molecules.

Figure 2: Workflow for leveraging a novel building block in a drug discovery cascade.

Part 4: Experimental Protocols

Safety Precautions: 3-Methyl-5-(trifluoromethoxy)benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a general method for the synthesis of a benzyl ether from a phenolic starting material and 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Materials:

-

Phenolic starting material (1.0 eq)

-

3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.1 eq)

-

Potassium carbonate (K2CO3), finely powdered (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) supplies

-

Ethyl acetate, Hexanes (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).

-

Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution.

-

Addition of Electrophile: Add 3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the synthesis of a tertiary amine from a secondary amine starting material.

Materials:

-

Secondary amine starting material (1.0 eq)

-

3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.05 eq)

-

Potassium carbonate (K2CO3) (2.5 eq) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

-

Addition of Base: Add potassium carbonate (2.5 eq) or DIPEA (2.0 eq).

-

Addition of Electrophile: Add 3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.05 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (2x) to remove any unreacted starting materials and acidic byproducts.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

-

Purification: Purify the crude product via silica gel chromatography.

-

Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

While 3-Methyl-5-(trifluoromethoxy)benzyl bromide may not yet be a widely cited reagent, its structural attributes position it as a highly valuable building block for modern medicinal chemistry. The combination of a reactive benzyl bromide handle with the beneficial properties of a trifluoromethoxy group offers a compelling tool for chemists seeking to synthesize novel compounds with improved drug-like properties. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this and other similarly functionalized reagents in their drug discovery endeavors.

References

- Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. (Provides a comprehensive review of the role of fluorine and fluorinated groups like -OCF3 in drug design). URL: https://pubs.acs.org/journal/jmcmar

- Strategic Application of Bioisosteres in Medicinal Chemistry.Nature Reviews Drug Discovery. (Discusses the concept of bioisosterism, including the use of -OCF3 as a bioisostere for -OCH3). URL: https://www.

- Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures.CRC Press. (A standard reference for synthetic organic chemistry techniques, including alkylation reactions). URL: https://www.routledge.com/

- The Role of Physicochemical Properties in Drug Design.Expert Opinion on Drug Discovery. (Details the importance of properties like lipophilicity and metabolic stability in the drug discovery process). URL: https://www.tandfonline.com/loi/iedc20

Application Note: A Practical Guide to Nucleophilic Substitution Reactions with 3-Methyl-5-(trifluoromethoxy)benzyl bromide for Drug Discovery Scaffolds

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and potent electronic modulation of aromatic systems.[1][2] These attributes can significantly improve a drug candidate's membrane permeability, bioavailability, and binding affinity.[1]

This application note provides a comprehensive guide to the practical application of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, a versatile and highly valuable building block. We will delve into the mechanistic underpinnings that govern its reactivity, present a detailed and validated protocol for its use in nucleophilic substitution, and offer expert insights to ensure successful and reproducible outcomes for researchers in organic synthesis and drug discovery.

Mechanistic Considerations: A Strong Preference for the Sₙ2 Pathway

Benzylic halides are a classic substrate for nucleophilic substitution, capable of reacting via both Sₙ1 and Sₙ2 pathways.[3][4] The choice of mechanism is dictated by the electronic nature of the aromatic ring substituents.

In the case of 3-Methyl-5-(trifluoromethoxy)benzyl bromide, the reaction is overwhelmingly directed through the Sₙ2 pathway . This is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethoxy group.[1][2]

-

Destabilization of the Sₙ1 Intermediate: An Sₙ1 reaction would proceed through a benzylic carbocation intermediate. The -OCF₃ group, with its strong negative inductive effect (-I), actively destabilizes this positive charge, making the formation of the carbocation energetically unfavorable.

-

Activation of the Sₙ2 Transition State: Conversely, the benzylic system is known to stabilize the Sₙ2 transition state. The adjacent π-system of the aromatic ring interacts favorably with the p-orbitals involved in the transition state, lowering the activation energy for the reaction.[5]

Therefore, researchers can confidently design experiments based on an Sₙ2 mechanism, anticipating a bimolecular reaction whose rate depends on the concentration of both the benzyl bromide and the chosen nucleophile.

Mandatory Safety Protocols

WARNING: 3-Methyl-5-(trifluoromethoxy)benzyl bromide and related benzylic bromides are hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

Hazard Profile: This compound is classified as corrosive and is a potent lachrymator (tear-inducing agent). It can cause severe skin burns and serious eye damage.[6] Inhalation may cause respiratory tract irritation.[7]

-

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles and a full-face shield.

-

Flame-resistant lab coat.

-

-

Handling: All manipulations involving this reagent must be performed inside a certified chemical fume hood with proper ventilation to avoid inhalation of vapors.[8] An emergency eyewash and safety shower must be immediately accessible.

Experimental Protocol: N-Alkylation of Morpholine

This section details a robust and reproducible protocol for the reaction of 3-Methyl-5-(trifluoromethoxy)benzyl bromide with morpholine, a common secondary amine, representing a typical Sₙ2 reaction.

Materials and Equipment

| Reagents & Materials | Suggested Grade | Equipment |

| 3-Methyl-5-(trifluoromethoxy)benzyl bromide | >97% Purity | Round-bottom flasks with ground glass joints |

| Morpholine | Reagent Grade | Magnetic stirrer and stir bars |

| Potassium Carbonate (K₂CO₃), anhydrous fine powder | ACS Grade | Condenser and heating mantle with controller |

| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Thin Layer Chromatography (TLC) plates (silica) |

| Ethyl Acetate (EtOAc) | ACS Grade | TLC developing chamber |

| Deionized Water (H₂O) | UV lamp (254 nm) | |

| Brine (saturated aq. NaCl) | Separatory funnel | |

| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Rotary evaporator |

| Silica Gel | 60 Å, 230-400 mesh | Glass column for chromatography |

Quantitative Data and Reaction Parameters

The following table outlines the specific quantities for a standard 5 mmol scale reaction.

| Component | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Methyl-5-(trifluoromethoxy)benzyl bromide | 269.08 | 1.0 | 5.0 | 1.35 g |

| Morpholine | 87.12 | 1.2 | 6.0 | 0.52 g (0.52 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 10.0 | 1.38 g |

| Acetonitrile (CH₃CN) | - | - | - | 25 mL (0.2 M) |

Step-by-Step Methodology

1. Reaction Setup: a. To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.38 g, 10.0 mmol). b. Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile (25 mL). c. Add morpholine (0.52 mL, 6.0 mmol) to the suspension. d. Finally, add 3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.35 g, 5.0 mmol) to the stirring mixture. e. Equip the flask with a condenser and allow the reaction to stir at room temperature.

2. Reaction Monitoring: a. Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). b. Spot the starting material (a solution of the benzyl bromide) and the reaction mixture on the TLC plate. c. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. d. If the reaction is sluggish at room temperature after 2-4 hours, gently heat the mixture to 50 °C.

3. Aqueous Workup: a. Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. b. Remove the acetonitrile using a rotary evaporator. c. To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). d. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. e. Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 20 mL). f. Combine all organic layers and wash with brine (1 x 25 mL). g. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 40% ethyl acetate in hexanes). c. Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield the final product as a pure oil or solid.

5. Characterization: a. Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Caption: Workflow for the Sₙ2 reaction of 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time/temperature. 2. Wet solvent or reagents. 3. Ineffective base. | 1. Increase reaction time or heat to 50-60 °C. 2. Ensure use of anhydrous solvents and reagents. 3. Use freshly ground K₂CO₃ or a stronger base like Cs₂CO₃. |

| Low Yield | 1. Product loss during workup (emulsion). 2. Product is volatile. 3. Side reactions (e.g., elimination). | 1. Add brine to break emulsions during extraction. 2. Use care during solvent removal; avoid high vacuum/heat. 3. Maintain moderate temperatures; avoid strong, bulky bases. |

| Multiple Spots on TLC | 1. Impure starting material. 2. Decomposition of product or starting material. 3. Presence of unreacted starting materials. | 1. Check purity of starting benzyl bromide before reaction. 2. Avoid excessive heat. Ensure product is stable on silica gel. 3. Ensure sufficient equivalents of nucleophile and base are used. |

Conclusion